Diethylphosphatoethyltriethoxysilane
Overview
Description
Diethylphosphatoethyltriethoxysilane is an organosilicon compound with the molecular formula C12H29O6PSi. It is known for its unique properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of both phosphonate and silane functional groups, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylphosphatoethyltriethoxysilane can be synthesized through hydrolysis and condensation reactions. One common method involves the reaction of this compound with magnesium nitrate, ethanol, and sodium hydroxide. The reaction conditions, such as the concentration of sodium hydroxide and the pH value, play a crucial role in determining the reaction rates and the final product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrolysis and condensation processes. The use of catalysts, such as magnesium nitrate, can enhance the reaction rates and improve the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Diethylphosphatoethyltriethoxysilane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions. These reactions are influenced by the presence of both phosphonate and silane groups, which can react with different reagents under specific conditions .
Common Reagents and Conditions
Hydrolysis and Condensation: These reactions typically involve the use of water or aqueous solutions, with catalysts such as magnesium nitrate to enhance the reaction rates.
Substitution Reactions: This compound can undergo substitution reactions with various nucleophiles, leading to the formation of different products depending on the reagents used.
Major Products Formed
The major products formed from the reactions of this compound include organic-inorganic hybrid materials, such as talc-like hybrids. These products are characterized by their unique structural and chemical properties, which make them valuable in various applications .
Scientific Research Applications
Diethylphosphatoethyltriethoxysilane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of diethylphosphatoethyltriethoxysilane involves its ability to undergo hydrolysis and condensation reactions, leading to the formation of stable siloxane bonds. These reactions are catalyzed by the presence of magnesium nitrate and other reagents, which facilitate the formation of the desired products . The compound’s unique structure allows it to interact with various molecular targets, including metals and biomolecules, enhancing its reactivity and versatility .
Comparison with Similar Compounds
Similar Compounds
- Diethylphosphonic acid ethyltriethoxysilane
- 2-Diethoxyphosphorylethyltriethoxysilane
- Triethoxy[2-(diethoxyphosphinyl)ethyl]silane
Uniqueness
Diethylphosphatoethyltriethoxysilane stands out due to its dual functional groups, which provide a unique combination of reactivity and stability. This makes it particularly valuable in applications requiring both phosphonate and silane functionalities, such as the synthesis of hybrid materials and the development of biocompatible coatings .
Properties
IUPAC Name |
2-diethoxyphosphorylethyl(triethoxy)silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H29O6PSi/c1-6-14-19(13,15-7-2)11-12-20(16-8-3,17-9-4)18-10-5/h6-12H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAHQVPQZZNNOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCP(=O)(OCC)OCC)(OCC)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H29O6PSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061075 | |
Record name | Diethyl (2-(triethoxysilyl)ethyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
757-44-8 | |
Record name | Diethyl P-[2-(triethoxysilyl)ethyl]phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=757-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, P-(2-(triethoxysilyl)ethyl)-, diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000757448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic acid, P-[2-(triethoxysilyl)ethyl]-, diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diethyl (2-(triethoxysilyl)ethyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl [2-(triethoxysilyl)ethyl]phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.960 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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